molecular formula C6H2Br2N2O2 B11045585 4,6-Dibromo-2,1,3-benzoxadiazole 1-oxide

4,6-Dibromo-2,1,3-benzoxadiazole 1-oxide

Katalognummer: B11045585
Molekulargewicht: 293.90 g/mol
InChI-Schlüssel: XEHHIADOOVNCSJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4,6-DIBROMO-2,1,3-BENZOXADIAZOL-1-IUM-1-OLATE is an organic compound with the molecular formula C6H2Br2N2O. It is a derivative of benzoxadiazole, characterized by the presence of two bromine atoms at the 4 and 6 positions. This compound is known for its applications in organic electronics, particularly in the synthesis of light-emitting diodes and conducting polymers .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

4,6-DIBROMO-2,1,3-BENZOXADIAZOL-1-IUM-1-OLATE can be synthesized through the bromination of benzoxadiazole. The typical synthetic route involves the reaction of benzoxadiazole with bromine in the presence of a suitable solvent such as toluene. The reaction is carried out under controlled temperature conditions to ensure the selective bromination at the 4 and 6 positions .

Industrial Production Methods

Industrial production of 4,6-DIBROMO-2,1,3-BENZOXADIAZOL-1-IUM-1-OLATE follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The compound is then purified through recrystallization or chromatography techniques .

Analyse Chemischer Reaktionen

Types of Reactions

4,6-DIBROMO-2,1,3-BENZOXADIAZOL-1-IUM-1-OLATE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzoxadiazole derivatives, while oxidation and reduction can lead to different oxidation states of the compound .

Wissenschaftliche Forschungsanwendungen

4,6-DIBROMO-2,1,3-BENZOXADIAZOL-1-IUM-1-OLATE has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 4,6-DIBROMO-2,1,3-BENZOXADIAZOL-1-IUM-1-OLATE involves its interaction with specific molecular targets and pathways. The compound can interact with electron-rich sites in biomolecules, leading to various biological effects. In organic electronics, its unique electronic properties enable it to function as an efficient building block for light-emitting and conducting materials .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

4,6-DIBROMO-2,1,3-BENZOXADIAZOL-1-IUM-1-OLATE is unique due to its specific bromination pattern, which imparts distinct electronic properties. This makes it particularly valuable in the synthesis of advanced materials for organic electronics, where precise control over electronic properties is crucial .

Eigenschaften

Molekularformel

C6H2Br2N2O2

Molekulargewicht

293.90 g/mol

IUPAC-Name

4,6-dibromo-1-oxido-2,1,3-benzoxadiazol-1-ium

InChI

InChI=1S/C6H2Br2N2O2/c7-3-1-4(8)6-5(2-3)10(11)12-9-6/h1-2H

InChI-Schlüssel

XEHHIADOOVNCSJ-UHFFFAOYSA-N

Kanonische SMILES

C1=C(C=C(C2=NO[N+](=C21)[O-])Br)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.